molecular formula C18H19ClN2O2 B3573834 3-chloro-4-methoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide

3-chloro-4-methoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B3573834
M. Wt: 330.8 g/mol
InChI Key: HXWNABQLGSSQMH-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 3-position, a methoxy group at the 4-position, and a pyrrolidin-1-yl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide typically involves a multi-step process. One common method includes:

    Nitration: The starting material, 3-chloro-4-methoxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting amine is acylated with 4-(pyrrolidin-1-yl)benzoyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-hydroxy-4-methoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide.

    Reduction: 4-methoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-4-methoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Material Science: It is used in the development of novel materials with unique properties.

    Biological Research: It serves as a tool compound to study the effects of benzamide derivatives on biological systems.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxy-N-phenylbenzamide: Lacks the pyrrolidin-1-yl group.

    4-methoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide: Lacks the chloro group.

    3-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide: Lacks the methoxy group.

Uniqueness

3-chloro-4-methoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chloro, methoxy, and pyrrolidin-1-yl groups allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-4-methoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-23-17-9-4-13(12-16(17)19)18(22)20-14-5-7-15(8-6-14)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWNABQLGSSQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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